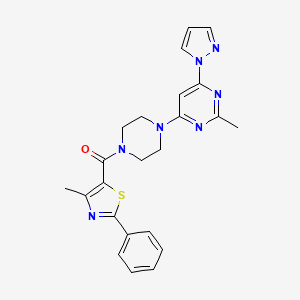
(4-methyl-2-phenylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methyl-2-phenylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N7OS and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality (4-methyl-2-phenylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-2-phenylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been reported to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain medications.
Anti-inflammatory Activity
These compounds have shown anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but sometimes it can become chronic and lead to various health problems. Substances with anti-inflammatory properties can help to alleviate these conditions.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial activity, making them potentially useful in combating various types of infections .
Antifungal Activity
These compounds have shown promising antifungal activity against A. niger . This could make them valuable in the treatment of fungal infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activities . This suggests that they could be used in the development of new cancer treatments.
Neuroprotective Activity
These compounds have also demonstrated neuroprotective effects . Neuroprotective substances protect nerve cells against damage, degeneration, or impairment of function, and could therefore be used in the treatment of neurodegenerative diseases.
Controlled Release of Pesticides
While not directly related to the compound , it’s worth noting that similar compounds have been used in the development of controlled release formulations of pesticides . This technology can reduce the volatilization and leaching risks of pesticides, improving their use efficiency and reducing their off-target effects.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities , suggesting that they may have various molecular and cellular effects.
Propriétés
IUPAC Name |
(4-methyl-2-phenyl-1,3-thiazol-5-yl)-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7OS/c1-16-21(32-22(25-16)18-7-4-3-5-8-18)23(31)29-13-11-28(12-14-29)19-15-20(27-17(2)26-19)30-10-6-9-24-30/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBLNPCFRUZBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)N5C=CC=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-2-phenylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

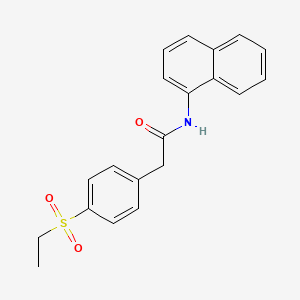
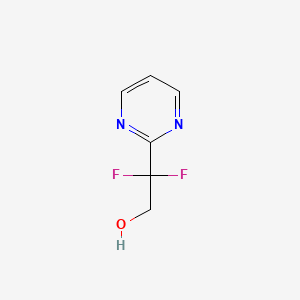
![N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2469250.png)



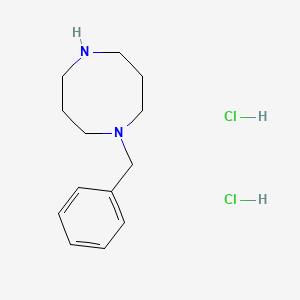
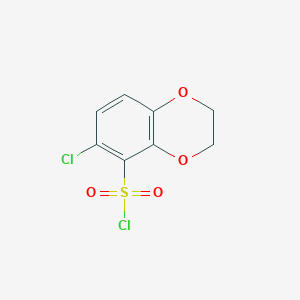
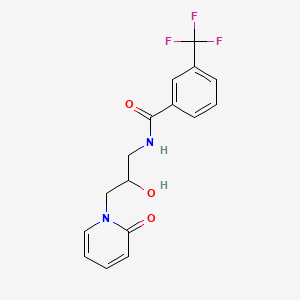
![N-(2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2469263.png)
![3-(3,4-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2469264.png)
![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B2469265.png)
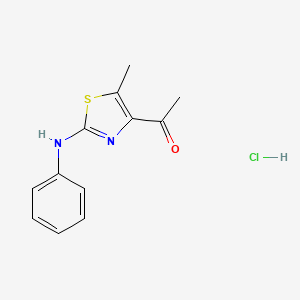
![1-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2469268.png)